molecular formula C9H8N4O B12922349 4-(4-Aminopyrimidin-2-yl)pyridine 1-oxide CAS No. 61310-48-3

4-(4-Aminopyrimidin-2-yl)pyridine 1-oxide

Cat. No.: B12922349
CAS No.: 61310-48-3
M. Wt: 188.19 g/mol
InChI Key: WOFFHNPACQWVAV-UHFFFAOYSA-N
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Description

4-(4-Aminopyrimidin-2-yl)pyridine 1-oxide is a heterocyclic compound that features both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminopyrimidin-2-yl)pyridine 1-oxide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The reaction conditions often require specific solvents, temperatures, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminopyrimidin-2-yl)pyridine 1-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridine and pyrimidine rings.

    Substitution: Various substituents can be introduced into the compound through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications.

Scientific Research Applications

4-(4-Aminopyrimidin-2-yl)pyridine 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Aminopyrimidin-2-yl)pyridine 1-oxide involves its interaction with molecular targets such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to therapeutic effects in diseases where protein kinases are involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Aminopyrimidin-2-yl)pyridine 1-oxide is unique due to its specific combination of pyridine and pyrimidine rings, which confer distinct chemical and biological properties

Properties

CAS No.

61310-48-3

Molecular Formula

C9H8N4O

Molecular Weight

188.19 g/mol

IUPAC Name

2-(1-oxidopyridin-1-ium-4-yl)pyrimidin-4-amine

InChI

InChI=1S/C9H8N4O/c10-8-1-4-11-9(12-8)7-2-5-13(14)6-3-7/h1-6H,(H2,10,11,12)

InChI Key

WOFFHNPACQWVAV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1N)C2=CC=[N+](C=C2)[O-]

Origin of Product

United States

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